Ovalitenin B
Overview
Description
Ovalitenin B is a naturally occurring compound found in the plant Millettia pulchra. It is known for its anti-inflammatory and analgesic properties. The compound has a molecular formula of C19H18O4 and a molecular weight of 310.349 g/mol . Its IUPAC name is 3-methoxy-1-(4-methoxy-1-benzouran-5-yl)-3-phenylpropan-1-one .
Preparation Methods
Ovalitenin B can be isolated from the ethanol extract of Millettia pulchra. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic route for this compound involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization and methylation
Chemical Reactions Analysis
Ovalitenin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ovalitenin B has several scientific research applications:
Chemistry: It is used as a reference compound in the study of natural products and their synthetic analogs.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Ovalitenin B exerts its effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . It also inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, which are key enzymes involved in the inflammatory response . The molecular targets and pathways involved include the nuclear factor-kappa B pathway and the phosphorylation of inhibitory kappa B alpha .
Comparison with Similar Compounds
Ovalitenin B is similar to other compounds isolated from Millettia pulchra, such as Ovalitenin A and Lanceolatin B . These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structures and specific biological activities. This compound is unique due to its specific inhibition of nitric oxide synthesis and its potent anti-inflammatory effects .
Similar Compounds
- Ovalitenin A
- Lanceolatin B
- 2″,2″-dimethylpyrano-[5″,6″:7,8]-flavone
Properties
IUPAC Name |
3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-11,18H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADNEQWIZKTMBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)CC(C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.